molecular formula C20H14O4 B082881 4-(Benzoyloxy)phenyl benzoate CAS No. 14210-97-0

4-(Benzoyloxy)phenyl benzoate

Cat. No.: B082881
CAS No.: 14210-97-0
M. Wt: 318.3 g/mol
InChI Key: KOAWERFKPZHNNY-UHFFFAOYSA-N
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Description

4-(Benzoyloxy)phenyl benzoate is an organic compound with the molecular formula C20H14O4. It is a derivative of phenyl benzoate, where the phenyl group is substituted with a benzoyloxy group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Safety and Hazards

The safety data sheet for phenyl benzoate, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzoyloxy)phenyl benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

    Esterification Reaction:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Benzoyloxy)phenyl benzoate undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Acidic or basic medium.

      Products: Benzoic acid derivatives.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Anhydrous conditions.

      Products: Alcohol derivatives.

  • Substitution

      Reagents: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

      Conditions: Varies depending on the reagent.

      Products: Substituted phenyl benzoate derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in anhydrous ethanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Halogenated phenyl benzoate derivatives.

Scientific Research Applications

4-(Benzoyloxy)phenyl benzoate is used in various scientific research applications, including:

  • Chemistry

    • As a precursor in the synthesis of liquid crystalline materials.
    • In the study of esterification and substitution reactions.
  • Biology

    • As a model compound in the study of enzyme-catalyzed hydrolysis.
    • In the investigation of cellular uptake and metabolism of ester compounds.
  • Medicine

    • As a potential anticancer agent due to its ability to inhibit cell growth.
    • In the development of drug delivery systems.
  • Industry

    • In the production of liquid crystalline polymers.
    • As an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzoyloxy)phenyl benzoate involves its interaction with cellular enzymes and receptors. The compound undergoes hydrolysis to release benzoic acid and phenol derivatives, which can then interact with various molecular targets. The pathways involved include:

  • Enzyme-Catalyzed Hydrolysis

      Enzymes: Esterases and lipases.

      Products: Benzoic acid and phenol derivatives.

  • Receptor Binding

      Targets: Cellular receptors involved in signal transduction.

      Effects: Modulation of cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

4-(Benzoyloxy)phenyl benzoate can be compared with other similar compounds, such as:

  • Phenyl Benzoate

      Similarity: Both are esters of benzoic acid.

  • 4-Hydroxyphenyl Benzoate

      Similarity: Both contain a phenyl benzoate core.

      Difference: this compound has a benzoyloxy group, while 4-hydroxyphenyl benzoate has a hydroxyl group.

  • 4-Methoxyphenyl Benzoate

      Similarity: Both are substituted phenyl benzoates.

      Difference: this compound has a benzoyloxy group, while 4-methoxyphenyl benzoate has a methoxy group.

The uniqueness of this compound lies in its benzoyloxy substitution, which imparts distinct chemical properties and enhances its potential for various applications.

Properties

IUPAC Name

(4-benzoyloxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(22)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAWERFKPZHNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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